1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluoro group and the indole ring in its structure adds to its unique chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the indole ring: The indole ring is formed through a cyclization reaction, often involving the use of a palladium catalyst.
Introduction of the fluoro group: The fluoro group is introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides. The fluoro group and indole ring may also interact with specific molecular targets, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-pyrrolidine-2-carboxylic acid
Uniqueness
1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid is unique due to the presence of the fluoro group and the indole ring, which confer distinct chemical properties. These features enhance its stability and reactivity, making it particularly useful in peptide synthesis and other organic transformations.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c25-15-10-9-14-11-22(23(27)28)26(21(14)12-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYFHUWAUMAHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C1C=CC(=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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